Stereochemical Configuration Defines Downstream Receptor Ligand Activity: (7R,8aS) vs. Unspecified Stereochemistry
The (7R,8aS) configuration is the specific stereoisomer required to access the pharmacologically active (7S,8aS)-2,7-disubstituted octahydropyrrolo[1,2-a]pyrazine derivatives that bind dopamine D4 and 5HT1A receptors [1]. The unspecific stereochemistry analog 2-benzyloctahydropyrrolo[1,2-a]pyrazin-7-ol (CAS 1312903-77-7) contains a mixture of stereoisomers and cannot guarantee stereochemical fidelity in downstream chiral transformations . The target compound is commercially supplied with a purity specification of ≥98% , ensuring enantiomeric consistency for reliable synthetic outcomes.
| Evidence Dimension | Stereochemical Definition |
|---|---|
| Target Compound Data | (7R,8aS) single enantiomer, ≥98% purity |
| Comparator Or Baseline | 2-benzyloctahydropyrrolo[1,2-a]pyrazin-7-ol (CAS 1312903-77-7), unspecified stereochemistry, typical purity unspecified |
| Quantified Difference | Defined stereochemistry vs. undefined mixture; purity ≥98% vs. not specified |
| Conditions | Commercial vendor specifications (Leyan, AKSci) |
Why This Matters
Procuring the stereochemically defined (7R,8aS) isomer eliminates the risk of introducing diastereomeric impurities that would compromise the enantiomeric excess of the final API.
- [1] Sanner, M. A. et al. (Pfizer). 2,7-Substituted octahydro-pyrrolo[1,2-a]pyrazine derivatives. World Patent WO1997023482A1, published July 3, 1997. View Source
